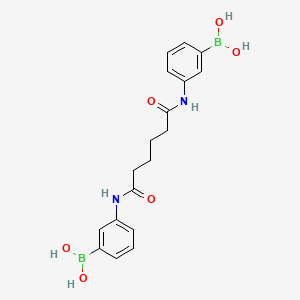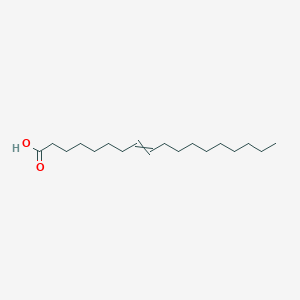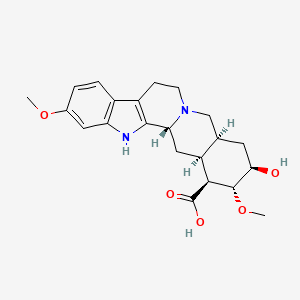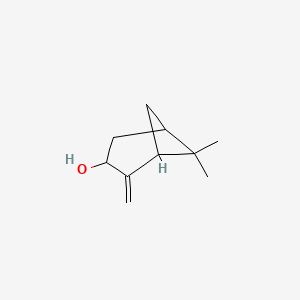
Unii-9cmr2XC9GY
Vue d'ensemble
Description
Unii-9cmr2XC9GY, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO5 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-16-7-4-5(2-3-6(7)12)9(13)8(11)10(14)15/h2-4,8-9,12-13H,11H2,1H3,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTUOPKRORLDCX-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951489 | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29025-01-2, 28865-97-6 | |
| Record name | DL-(4-Hydroxy-3-methoxyphenyl)serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029025012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (betaR)-beta-Hydroxy-3-methoxy-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028865976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy-3-methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20951489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (.BETA.R)-.BETA.-HYDROXY-3-METHOXY-L-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CMR2XC9GY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolites of L-DOPS identified in animal studies, and what is the significance of 3-OM-DOPS?
A: Research indicates that after oral administration of L-DOPS to various animal models, including mice, rats, dogs, and Rhesus monkeys, several key metabolites were identified in urine. These include 3-OM-DOPS, 3,4-dihydroxybenzoic acid (Protocatechuic acid), 4-hydroxy-3-methoxybenzoic acid (Vanillic acid), and their conjugates [, ]. Notably, 3-OM-DOPS was consistently found as a major metabolite alongside the unchanged L-DOPS, suggesting it plays a significant role in the metabolic pathway of L-DOPS [, ].
Q2: How does renal function impact the pharmacokinetics of L-DOPS and its metabolite, 3-OM-DOPS?
A: Studies in rats with induced renal failure provide insights into the impact of kidney function on L-DOPS metabolism. In rats with impaired renal function, the serum half-life of L-DOPS was significantly prolonged, and the maximum concentration and overall exposure (AUC) were markedly higher compared to healthy rats []. Interestingly, despite these differences, the total excretion of radioactivity in urine and feces remained comparable between the groups []. Importantly, analysis of serum in rats with complete kidney removal revealed 3-OM-DOPS as one of the metabolites present 24 hours after L-DOPS administration, highlighting its persistence even in the context of compromised renal excretion [].
Q3: Does L-DOPS cross the placental barrier and have the potential to be transferred through breast milk in rats?
A: Research involving pregnant and lactating rats sheds light on the transfer of L-DOPS and its metabolites. Studies demonstrated that while L-DOPS was not detectable in rat fetuses at early gestation (day 13), it reached comparable levels to the mother's serum by day 20, indicating placental transfer occurs later in pregnancy []. Significantly, 3-OM-DOPS was identified as the primary metabolite present in the fetal serum, underscoring its relevance in the context of fetal exposure []. Furthermore, in lactating rats, L-DOPS was found to transfer into breast milk primarily in its unchanged form [], highlighting the potential for neonatal exposure through lactation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-2-[[(1R,2R)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B1213175.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-methyl-2-oxochromen-7-yl) hydrogen phosphate](/img/structure/B1213177.png)










